4-Methyl-2-phenyl-7-(propan-2-yl)-1-benzofuran
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Overview
Description
7-Isopropyl-4-methyl-2-phenylbenzofuran is a synthetic organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring. This particular compound is notable for its unique structural features, which include an isopropyl group at the 7-position, a methyl group at the 4-position, and a phenyl group at the 2-position. These structural modifications impart distinct chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropyl-4-methyl-2-phenylbenzofuran typically involves multi-step organic reactions. One common method is the cyclization of ortho-hydroxyphenyl derivatives with appropriate alkylating agents. For instance, the synthesis can start with the preparation of 2-phenyl-3-(1-isopropyl-4-methyl)prop-2-en-1-ol, followed by cyclization using acidic or basic catalysts to form the benzofuran ring .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or ruthenium complexes are often employed in the cyclization steps. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Isopropyl-4-methyl-2-phenylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the compound into its reduced forms, such as alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups into the benzofuran ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
7-Isopropyl-4-methyl-2-phenylbenzofuran has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets.
Medicine: Explored for its potential therapeutic applications. Derivatives of benzofuran compounds have shown promise in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials, including polymers and dyes. .
Mechanism of Action
The mechanism of action of 7-Isopropyl-4-methyl-2-phenylbenzofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
2-Phenylbenzofuran: Lacks the isopropyl and methyl groups, resulting in different chemical and biological properties.
4-Methyl-2-phenylbenzofuran: Similar structure but without the isopropyl group.
7-Isopropyl-2-phenylbenzofuran: Lacks the methyl group at the 4-position.
Uniqueness: 7-Isopropyl-4-methyl-2-phenylbenzofuran is unique due to the combined presence of isopropyl, methyl, and phenyl groups. These substituents influence its reactivity and biological activity, making it distinct from other benzofuran derivatives. The specific arrangement of these groups can enhance its interactions with biological targets and improve its efficacy in various applications .
Properties
CAS No. |
88631-80-5 |
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Molecular Formula |
C18H18O |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
4-methyl-2-phenyl-7-propan-2-yl-1-benzofuran |
InChI |
InChI=1S/C18H18O/c1-12(2)15-10-9-13(3)16-11-17(19-18(15)16)14-7-5-4-6-8-14/h4-12H,1-3H3 |
InChI Key |
RRLOIOHWUNWCOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(OC2=C(C=C1)C(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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